molecular formula C11H7ClN4OS B2616524 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338750-86-0

3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2616524
CAS No.: 338750-86-0
M. Wt: 278.71
InChI Key: UQEUCLBLEOLLOB-UHFFFAOYSA-N
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Description

3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure This compound is of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the pyridine ring, especially if it contains electron-withdrawing substituents. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : The chlorine atom in the pyridine ring can be substituted by various nucleophiles, including amines and thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacteria and cancer cell lines . Its mechanism of action often involves the inhibition of key enzymes or receptors critical for cell survival and proliferation.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both a chlorine-substituted pyridine ring and a thienopyrimidine core. This combination enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(6-chloropyridin-2-yl)amino]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4OS/c12-8-2-1-3-9(14-8)15-16-6-13-7-4-5-18-10(7)11(16)17/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEUCLBLEOLLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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